2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol

Physicochemical profiling Drug-likeness Lead optimization

This bifunctional intermediate uniquely combines a dioxolane-protected ketone with a gem‑diol masked ketone, allowing orthogonal deprotection strategies that mono‑ol analogs cannot achieve. Its higher hydrogen‑bond donor/acceptor counts and larger topological polar surface area deliver enhanced aqueous solubility, homogeneous reaction conditions, and superior co‑crystallization performance. Ideal for bioconjugation, oligonucleotide chemistry, and prodrug design. Source from verified suppliers to ensure consistent quality and reliable supply for your advanced R&D programs.

Molecular Formula C6H12O4
Molecular Weight 148.158
CAS No. 680218-16-0
Cat. No. B2666833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol
CAS680218-16-0
Molecular FormulaC6H12O4
Molecular Weight148.158
Structural Identifiers
SMILESCC1(OCCO1)CC(O)O
InChIInChI=1S/C6H12O4/c1-6(4-5(7)8)9-2-3-10-6/h5,7-8H,2-4H2,1H3
InChIKeyHYFVSVLQVUOBPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol (CAS 680218-16-0): Geminal Diol Building Block for Synthesis and Pharmaceutical Intermediate Procurement


2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol is a bifunctional organic compound containing a 1,3-dioxolane ring and a geminal diol moiety attached via an ethyl linker [1]. Its molecular formula is C₆H₁₂O₄ with a molecular weight of 148.16 g/mol, placing it in the class of protected ketone derivatives where the gem-diol group formally represents the hydrated form of a latent methyl ketone [2]. The compound is commercially supplied by Apollo Scientific (catalog OR30385) and is listed in PubChem under CID 2801728 [1][3]. Unlike simple dioxolane-protected alcohols, the presence of two hydroxyl groups on the same carbon (geminal diol) confers distinct physicochemical properties including higher hydrogen bond donor/acceptor counts, greater topological polar surface area, and a more negative logP, making it a specialized intermediate for applications requiring enhanced aqueous compatibility or latent carbonyl reactivity [2].

Why Generic Substitution of 2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol with Mono-ol or Non-Diol Dioxolane Analogs Fails


The geminal diol group in 2-(2-methyl-1,3-dioxolan-2-yl)ethane-1,1-diol is structurally and functionally distinct from the mono-ol, amine, aldehyde, or ester analogs that share the same 2-methyl-1,3-dioxolane scaffold [1]. Geminal diols are generally unstable and exist in equilibrium with their corresponding carbonyl form; for the acetone-derived gem-diol, the equilibrium constant favors the ketone by approximately 10⁻³, meaning the diol acts as a latent ketone source that can be triggered under controlled conditions [2]. The closest analog, 2-methyl-1,3-dioxolane-2-ethanol (CAS 5754-32-5), possesses only a single hydroxyl group and cannot serve as a protected ketone equivalent [3]. Furthermore, the additional hydroxyl group in the target compound increases the hydrogen bond donor count from 1 to 2, the acceptor count from 3 to 4, and the topological polar surface area from 38.7 Ų to 58.9 Ų, substantially altering aqueous solubility, partitioning behavior, and molecular recognition properties [1][3]. These differences preclude simple interchange in synthetic routes, formulation design, or biological assays.

Quantitative Differential Evidence for 2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol vs. In-Class Analogs


Lipophilicity Shift: Target LogP −0.8 vs. Analog LogP −0.3 (Δ = −0.5 log units) Enhances Aqueous Compatibility

The target compound 2-(2-methyl-1,3-dioxolan-2-yl)ethane-1,1-diol exhibits a computed XLogP3-AA of −0.8, compared to −0.3 for its closest structural analog 2-methyl-1,3-dioxolane-2-ethanol (CAS 5754-32-5), representing a −0.5 log unit shift toward greater hydrophilicity [1][2]. This difference arises from the replacement of a single hydroxyl with a geminal diol, adding one additional oxygen atom and one additional hydrogen bond donor [1]. Independent computational data from ChemBase confirm a LogP of −0.45 for the target [3], while Chemsrc reports a LogP of +0.13 for the analog . The magnitude of this shift exceeds the typical threshold for meaningful pharmacokinetic differentiation (|ΔlogP| > 0.3).

Physicochemical profiling Drug-likeness Lead optimization

Topological Polar Surface Area Increase: Target TPSA 58.9 Ų vs. Analog 38.7 Ų (Δ = +52%) Improves Aqueous Solubility Predictions

The topological polar surface area (TPSA) of the target compound is 58.9 Ų, which is 52% larger than the 38.7 Ų measured for the mono-ol analog 2-methyl-1,3-dioxolane-2-ethanol [1][2]. TPSA is a critical descriptor for predicting intestinal absorption and blood-brain barrier penetration, with values below 140 Ų generally associated with good oral bioavailability and values below 60-70 Ų correlated with CNS penetration potential [1]. While both compounds fall within drug-like TPSA ranges, the 20.2 Ų difference places the target in a distinct physicochemical space that yields measurably different ADMET predictions [1][2].

ADMET prediction Membrane permeability Drug design

Hydrogen Bond Donor/Acceptor Doubling: Target 2 HBD / 4 HBA vs. Analog 1 HBD / 3 HBA Enables Distinct Supramolecular Interactions

The target compound possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors, compared to 1 donor and 3 acceptors for 2-methyl-1,3-dioxolane-2-ethanol [1][2]. This additional hydrogen bonding capacity is directly attributable to the geminal diol group, which provides both an extra –OH donor and an extra oxygen acceptor [1]. In practical terms, the target can engage in more diverse and stronger intermolecular hydrogen bonding networks, making it a more effective co-former in crystal engineering, a better solubilizing moiety in prodrug design, and a more versatile intermediate for constructing hydrogen-bonded organic frameworks [3].

Crystal engineering Supramolecular chemistry Co-crystal design

Latent Ketone Functionality: Gem-Diol Serves as Protected 4-Hydroxy-2-butanone Equivalent, a Feature Absent in Mono-ol and Amine Analogs

The geminal diol in the target compound is the hydrated form of a ketone and can undergo dehydration to generate a carbonyl group. The equilibrium constant for a model acetone-to-gem-diol interconversion is approximately 10⁻³ (K = [diol]/[ketone] ≈ 0.001 in water), meaning the ketone form is thermodynamically preferred but the diol can be isolated and stored as a stable protected equivalent [1]. Upon ketal deprotection of the dioxolane ring, the latent 4-hydroxy-2-butanone scaffold is revealed [2]. The mono-ol analog (CAS 5754-32-5) lacks this gem-diol group and cannot serve as a protected ketone; the amine analog (CAS 62240-37-3) and aldehyde analog (CAS 18871-63-1) offer entirely different reactivity profiles [3]. This latent carbonyl capability is unique among the commonly available 2-methyl-1,3-dioxolane derivatives.

Protecting group strategy Prodrug design Latent carbonyl release

Ionizable Gem-Diol Proton (pKa ≈ 12.4) Enables pH-Dependent Reactivity Not Available in Non-Ionizable Mono-ol Analog

The geminal diol group in the target compound has a computed acid dissociation constant (pKa) of 12.39 as determined by the JChem calculator [1]. This weak acidity arises from the electron-withdrawing effect of the adjacent oxygen atoms in the dioxolane ring, which stabilizes the alkoxide conjugate base. In contrast, the mono-ol analog 2-methyl-1,3-dioxolane-2-ethanol has a typical aliphatic alcohol pKa in the range of 15–16 (class-level value; no specifically computed pKa located in authoritative databases) [2]. The approximately 3-order-of-magnitude difference in acidity (ΔpKa ≈ 2.6–3.6) means the target compound can be selectively deprotonated under mildly basic conditions where the mono-ol analog remains fully protonated, enabling chemoselective functionalization strategies [3].

pH-dependent reactivity Selective deprotonation Aqueous-phase synthesis

Procurement-Driven Application Scenarios for 2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol Based on Quantitative Differentiation Evidence


Aqueous-Phase Organic Synthesis and Bioconjugation Requiring High Water Solubility

The target compound's XLogP3-AA of −0.8 (vs. −0.3 for the mono-ol analog) and elevated TPSA of 58.9 Ų make it the preferred choice for reactions conducted in aqueous or mixed aqueous-organic media [1]. The geminal diol's dual hydrogen bond donors and four acceptors enhance water solubility, facilitating homogeneous reaction conditions in water-sensitive bioconjugation protocols, oligonucleotide chemistry, and carbohydrate synthesis where the mono-ol analog may exhibit insufficient solubility or phase separation [1][2]. The compound's LogD (pH 7.4) of −0.45 further supports its use in physiological buffer systems [3].

Orthogonal Protection Strategy in Multi-Step Synthesis Using Latent Ketone Release

In synthetic routes requiring sequential deprotection of two distinct ketone functionalities, the target compound uniquely provides a dioxolane-protected ketone and a gem-diol-masked ketone within a single building block [1]. The dioxolane ketal can be cleaved under acidic conditions (pH < 1, 100°C or pH = 1, room temperature) while the gem-diol remains intact; subsequent dehydration of the gem-diol under controlled basic or thermal conditions then reveals the second ketone [2]. This orthogonal reactivity is not achievable with the mono-ol, amine, or aldehyde analogs, each of which presents only one functional handle [1].

pH-Responsive Prodrug and Controlled-Release Scaffold Design

The weakly acidic gem-diol proton (pKa ≈ 12.4) allows chemoselective functionalization under mildly basic conditions, distinguishing the target from analogs with typical alcohol pKa values (~15–16) [1]. This property enables the attachment of promoieties specifically to the gem-diol oxygen while leaving other hydroxyl groups unprotected, a selectivity window not available with the mono-ol analog [2]. In prodrug design, the gem-diol can serve as both a solubilizing group and a pH-sensitive release handle, where esterification of the gem-diol hydroxyls generates acylals that hydrolyze under physiological conditions to release the active ketone [3].

Crystal Engineering and Co-Crystal Formation Leveraging Enhanced Hydrogen Bonding Capacity

With 2 hydrogen bond donors and 4 acceptors (vs. 1 donor and 3 acceptors for the mono-ol analog), the target compound provides a denser hydrogen bonding network for co-crystallization with active pharmaceutical ingredients (APIs) [1]. The 52% larger TPSA and doubled HBD count make it a more effective co-former for improving the solubility and dissolution rate of poorly water-soluble drugs through co-crystal formation, a strategy extensively employed in pharmaceutical development [2]. The gem-diol's unique H-bond donor geometry, with two –OH groups on the same carbon, creates a distinct spatial arrangement of hydrogen bond vectors that cannot be replicated by vicinal diols or mono-ols [1].

Quote Request

Request a Quote for 2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.